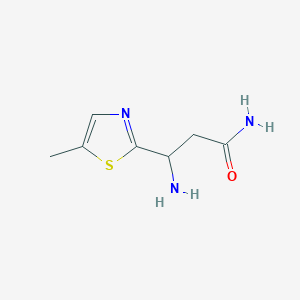
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction may be carried out in a solvent such as methanol or ethanol, and the mixture is usually heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
生物活性
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its molecular formula is C7H10N2S, with a molecular weight of approximately 186.25 g/mol. The compound features a thiazole ring that enhances its binding affinity to various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the thiazole moiety is crucial as it contributes to the compound's pharmacological properties, enhancing its efficacy in various biological assays.
Pharmacological Properties
Research indicates that this compound exhibits notable activity against several pathogens, particularly in the context of antichlamydial activity. In studies comparing its efficacy to traditional antibiotics, this compound demonstrated superior effects against Chlamydia species compared to spectinomycin and was on par with penicillin at lower concentrations .
Case Studies and Research Findings
- Antichlamydial Activity : A study highlighted that derivatives based on this compound showed selective inhibition of Chlamydia, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory potential of similar thiazole-based compounds. These studies revealed that modifications in the thiazole ring could significantly alter the inhibitory activity against enzymes like urease, showcasing the importance of structural variations .
- Cytotoxicity : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while exhibiting cytotoxic effects, the compound's safety profile remained favorable compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)butanamide | Butanamide group | Different chain length affects reactivity |
| (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)ethanamide | Ethanamide group | Variation in chain length alters binding properties |
| (3S)-3-Amino-4-(5-methylthiazolyl)butanoic acid | Carboxylic acid instead of amide | Different functional group introduces distinct reactivity |
This table summarizes how slight modifications in structure can lead to varied biological activities and efficacy profiles.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thiazole ring.
- Introduction of the amino group.
- Coupling reactions to yield the final propanamide structure.
These methods are crucial for producing this compound with high yield and purity for further biological testing.
特性
分子式 |
C7H11N3OS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-3-10-7(12-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11) |
InChIキー |
HPBMWFFDCCNKNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















